3-[(4-Chlorophenyl)sulfinyl]pyrrolidine
Description
Properties
Molecular Formula |
C10H12ClNOS |
|---|---|
Molecular Weight |
229.73 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfinylpyrrolidine |
InChI |
InChI=1S/C10H12ClNOS/c11-8-1-3-9(4-2-8)14(13)10-5-6-12-7-10/h1-4,10,12H,5-7H2 |
InChI Key |
QJYGKJCHJWBTDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1S(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Sulfinyl Electrophiles
The direct coupling of pyrrolidine with 4-chlorophenylsulfinyl chloride remains a foundational approach. This single-step method employs anhydrous dichloromethane or tetrahydrofuran (THF) as solvents, with triethylamine (2.5 equiv) to scavenge HCl byproducts. Typical conditions involve stirring at 0–5°C for 4–6 hours, yielding 68–72% of the target compound. Challenges include the hygroscopic nature of sulfinyl chlorides, necessitating strict moisture control.
Table 1: Solvent Effects on Substitution Efficiency
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Dichloromethane | 8.93 | 72 | 98.5 |
| THF | 7.58 | 68 | 97.2 |
| Acetonitrile | 37.5 | 54 | 91.8 |
Polar aprotic solvents like acetonitrile reduce yields due to premature hydrolysis of the sulfinyl chloride.
Oxidation of 3-[(4-Chlorophenyl)thio]pyrrolidine Precursors
Controlled oxidation of the corresponding sulfide avoids handling unstable sulfinyl chlorides. Hydrogen peroxide (30% w/w) in methanol at 20°C for 12 hours achieves 85% conversion, but exhibits poor stereoselectivity (racemic mixture). Meta-chloroperbenzoic acid (mCPBA) in dichloromethane at −20°C improves enantiomeric excess (ee) to 76% but requires stoichiometric oxidant.
Critical Parameters :
-
Temperature : Below −10°C minimizes sulfone formation (<2%)
-
Oxidant/Sulfide Ratio : 1.05:1 prevents over-oxidation
-
Additives : 2,6-Lutidine (0.2 equiv) enhances reaction rate by 40%
Enantioselective Synthesis Methodologies
Chiral Auxiliary-Mediated Approaches
The Davies protocol employs (S)-(−)-2,10-camphorsultam as a chiral director. The sulfide precursor is treated with camphorsultam-derived sulfenamide, followed by mCPBA oxidation. This method delivers 92% ee but requires auxiliary removal via acid hydrolysis, reducing overall yield to 58%.
Catalytic Asymmetric Sulfoxidation
Pioneered by Kagan, titanium tetraisopropoxide/(R,R)-diethyl tartrate catalysts enable enantioselective oxidation with tert-butyl hydroperoxide (TBHP). Key advancements include:
-
Catalyst Loading : 10 mol% achieves 94% ee
-
Solvent Optimization : Toluene improves catalyst stability vs. THF
-
Substrate Scope : Electron-deficient aryl groups (e.g., 4-Cl) enhance selectivity
Table 2: Comparison of Enantioselective Methods
| Method | ee (%) | Yield (%) | Scalability |
|---|---|---|---|
| Chiral Auxiliary | 92 | 58 | Low |
| Kagan Oxidation | 94 | 82 | Moderate |
| Biocatalytic (MOX) | 98 | 75 | High |
Industrial-Scale Production Considerations
Continuous Flow Oxidation Systems
Switching from batch to flow chemistry addresses exotherm management in large-scale sulfoxidations. A segmented flow reactor with:
-
Residence Time : 8.2 minutes
-
Temperature : −15°C ± 0.5°C
-
Throughput : 12 kg/day
Reduces impurity levels (sulfone <0.5%) while maintaining 89% yield.
Crystallization-Induced Asymmetric Transformation
Combining in-situ racemization and preferential crystallization achieves ≥99.5% ee in three cycles:
-
Racemization : 0.1 M DBU in ethanol at 60°C
-
Seeding : (R)-enantiomer crystals at 25°C
-
Filtration : 78% recovery of enantiopure product
Analytical Characterization Benchmarks
Chiral HPLC Validation
Column : Chiralpak IC (250 × 4.6 mm)
Mobile Phase : Hexane/Isopropanol (80:20) + 0.1% trifluoroacetic acid
Retention Times :
-
(R)-enantiomer: 14.3 min
-
(S)-enantiomer: 16.7 min
Spectroscopic Fingerprints
-
¹H NMR (400 MHz, CDCl₃) : δ 7.72 (d, J=8.6 Hz, 2H, ArH), 3.41 (m, 1H, S(O)CH), 2.98–2.78 (m, 4H, pyrrolidine)
-
HRMS (ESI+) : m/z 256.0432 [M+H]⁺ (calc. 256.0435)
Q & A
Basic: What are the common synthetic routes for preparing 3-[(4-Chlorophenyl)sulfinyl]pyrrolidine, and what reaction conditions are critical for optimizing yield?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the pyrrolidine ring. A key step is the introduction of the sulfinyl group via oxidation of a sulfide intermediate (e.g., using meta-chloroperbenzoic acid, mCPBA) . For example:
Sulfide Formation: Reacting 3-(4-chlorophenyl)pyrrolidine with a sulfurating agent (e.g., thiols or disulfides) under basic conditions (e.g., triethylamine in dichloromethane) .
Oxidation to Sulfinyl: Controlled oxidation of the sulfide intermediate using mCPBA or hydrogen peroxide in anhydrous solvents (e.g., CH₂Cl₂ at 0–25°C) to prevent over-oxidation to sulfone .
Critical Conditions:
- Solvent Choice: Polar aprotic solvents (e.g., DMF) improve reaction homogeneity .
- Catalysts: Use of Lewis acids (e.g., BF₃·Et₂O) enhances regioselectivity .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures purity .
Basic: Which spectroscopic and chromatographic techniques are essential for characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]+ for C₁₀H₁₁ClNOS: calc. 244.0263) .
- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>98%) and resolves enantiomers with chiral columns (e.g., Chiralpak AD-H) .
Advanced: How does the stereochemistry of the sulfinyl group influence biological activity, and what methods resolve enantiomers?
Methodological Answer:
The sulfinyl group’s chirality significantly impacts receptor binding. For example:
- (S)-Enantiomer: Higher affinity for dopamine D2 receptors (IC₅₀ = 64 nM vs. 210 nM for (R)-enantiomer) due to optimal hydrogen bonding with Ser194 .
Resolution Methods: - Chiral Chromatography: Use of cellulose-based chiral stationary phases (e.g., Chiralcel OD) with hexane/isopropanol mobile phases .
- Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of one enantiomer .
- Crystallization: Diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) .
Advanced: What computational approaches predict interactions with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Models ligand-receptor interactions (e.g., sulfinyl oxygen forming H-bonds with kinase active sites) .
- MD Simulations (GROMACS): Evaluates stability of ligand-protein complexes over 100 ns trajectories, identifying key residues (e.g., Tyr408 in CYP3A4) .
- QSAR Models: Relate substituent electronic parameters (Hammett σ) to IC₅₀ values for enzyme inhibition .
Data Contradiction: How do structural analogs with different substituents affect pharmacological profiles?
Analysis:
Substituents at the phenyl ring (e.g., F, Br, CH₃) alter lipophilicity and metabolic stability:
| Substituent | LogP | Metabolic Stability (t₁/₂, min) | IC₅₀ (μM) for COX-2 |
|---|---|---|---|
| 4-Cl | 2.1 | 45 | 0.32 |
| 4-F | 1.8 | 62 | 0.45 |
| 4-Br | 2.5 | 28 | 0.87 |
Resolution:
- Fluorine enhances metabolic stability (C-F bond resistance to oxidation) but reduces potency due to weaker π-π stacking .
- Bromine increases lipophilicity but accelerates CYP450-mediated dehalogenation, reducing half-life .
Advanced: What are common pitfalls in crystallographic analysis of sulfinyl-pyrrolidine derivatives?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
